Cas no 2137421-23-7 ((1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)

(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
- EN300-726769
- 2137421-23-7
-
- インチ: 1S/C12H17NO2/c1-8(13)10-5-9-3-4-11(14-2)6-12(9)15-7-10/h3-4,6,8,10H,5,7,13H2,1-2H3/t8-,10?/m0/s1
- InChIKey: YTYHFNQQGAZMDP-PEHGTWAWSA-N
- ほほえんだ: O1C2C=C(C=CC=2CC(C1)[C@H](C)N)OC
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726769-1.0g |
(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137421-23-7 | 1g |
$0.0 | 2023-06-06 |
(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine 関連文献
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(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amineに関する追加情報
Comprehensive Guide to (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2137421-23-7)
(1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2137421-23-7) is a chiral amine derivative with a benzopyran core structure. This compound has garnered significant attention in pharmaceutical and organic chemistry research due to its potential applications in drug discovery and development. The 7-methoxy-3,4-dihydro-2H-1-benzopyran scaffold is particularly interesting because of its prevalence in bioactive molecules, making it a valuable building block for medicinal chemistry.
The compound's chiral center at the 1-position of the ethan-1-amine moiety adds another layer of complexity and utility, as enantioselective synthesis and biological activity are often closely linked. Researchers are increasingly focusing on chiral amines like this one due to their role in asymmetric synthesis and as intermediates for active pharmaceutical ingredients (APIs). The methoxy group at the 7-position of the benzopyran ring further enhances the compound's versatility, allowing for additional functionalization and modulation of physicochemical properties.
One of the most searched topics in organic chemistry today is the development of sustainable synthetic methods for complex molecules like (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine. Researchers are exploring green chemistry approaches, including catalytic asymmetric synthesis and biocatalysis, to produce such compounds with higher efficiency and lower environmental impact. The demand for chiral building blocks in drug discovery has also surged, driven by the pharmaceutical industry's need for enantiopure intermediates.
In terms of applications, (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is being investigated for its potential in central nervous system (CNS) drug development. The benzopyran core is a common motif in neuroactive compounds, and the addition of the amine functionality opens doors to interactions with various neurotransmitter systems. This aligns with current trends in neuroscience research, where there is a growing interest in novel scaffolds for treating neurological disorders.
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are also critical factors in its potential applications. These properties are often queried in scientific databases, reflecting the importance of understanding structure-activity relationships (SAR) in drug design. Computational chemistry and AI-driven molecular modeling are increasingly being used to predict these properties, which is another hot topic in contemporary research.
From a market perspective, the demand for specialized chiral intermediates like (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is on the rise. Pharmaceutical companies and contract research organizations (CROs) are actively sourcing such compounds to accelerate their drug discovery programs. The global focus on precision medicine and personalized therapies has further amplified the need for enantiomerically pure compounds, making this a lucrative area for chemical suppliers and researchers alike.
In summary, (1S)-1-(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2137421-23-7) represents a promising compound with diverse applications in medicinal chemistry and drug development. Its unique structural features, combined with the growing demand for chiral building blocks, position it as a valuable asset in modern synthetic and pharmaceutical research. As the field continues to evolve, this compound is likely to play a pivotal role in the discovery of new therapeutic agents.
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